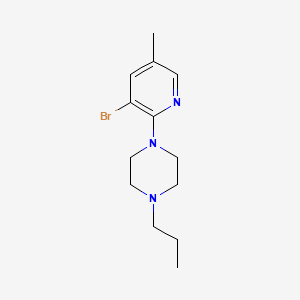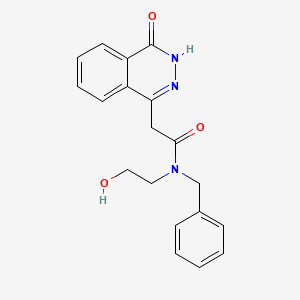
4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole carboxamides This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring and a methoxypyridine moiety attached to the carboxamide group
准备方法
The synthesis of 4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with 2-methoxypyridin-3-ylmethylamine under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding pyrrole N-oxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition.
作用机制
The mechanism of action of 4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects .
相似化合物的比较
4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide can be compared with other similar compounds, such as:
4-Bromo-N-(2,3-dimethylbutan-2-yl)aniline: This compound also contains a bromine atom and an amide group but differs in the structure of the substituents attached to the amide nitrogen.
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in the position and nature of other substituents.
The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.
属性
分子式 |
C12H12BrN3O2 |
|---|---|
分子量 |
310.15 g/mol |
IUPAC 名称 |
4-bromo-N-[(2-methoxypyridin-3-yl)methyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C12H12BrN3O2/c1-18-12-8(3-2-4-14-12)6-16-11(17)10-5-9(13)7-15-10/h2-5,7,15H,6H2,1H3,(H,16,17) |
InChI 键 |
AKHVUEQJLOPZAT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC=N1)CNC(=O)C2=CC(=CN2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B14911412.png)











![Methyl 8-fluoro-6-tosyl-5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylate](/img/structure/B14911492.png)

